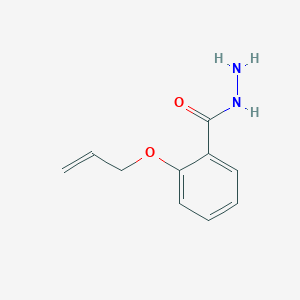

2-(Allyloxy)benzohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(Allyloxy)benzohydrazide is an organic compound with the molecular formula C10H12N2O2 and a molecular weight of 192.22 g/mol . It appears as a white crystalline or powdery substance with a melting point of approximately 110-112°C . This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.

準備方法

Synthetic Routes and Reaction Conditions: 2-(Allyloxy)benzohydrazide can be synthesized through the hydrazide reaction of carboxylic acid . One common method involves the reaction of methyl benzoate with hydrazine hydrate under reflux conditions. The reaction mixture is then cooled to room temperature, resulting in the formation of white precipitates, which are filtered and washed thoroughly with water .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

化学反応の分析

Types of Reactions: 2-(Allyloxy)benzohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) under acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields benzoic acids, while reduction can produce corresponding alcohols or amines .

科学的研究の応用

2-(Allyloxy)benzohydrazide has a wide range of applications in scientific research :

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

Industry: It is utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 2-(Allyloxy)benzohydrazide involves its interaction with specific molecular targets and pathways . The compound’s hydrazide group allows it to form stable complexes with transition metal ions, which can modulate the activity of enzymes and other biological molecules. This interaction can lead to various biological effects, such as antimicrobial activity.

類似化合物との比較

2-(Allyloxy)benzohydrazide can be compared with other similar compounds, such as benzohydrazide and its derivatives . These compounds share a common hydrazide functional group but differ in their substituents, which can significantly impact their chemical and biological properties. For example:

Benzohydrazide: A simpler compound with a similar hydrazide group but without the allyloxy substituent.

2-(Allyloxy)-5-bromo-N’-(5-bromo-2-methoxybenzylidene)benzohydrazide: A derivative with additional bromine and methoxy groups, which can enhance its reactivity and biological activity.

生物活性

2-(Allyloxy)benzohydrazide is an organic compound characterized by its hydrazide functional group and allyloxy substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, structural characteristics, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H12N2O2. The structure features a benzohydrazide moiety with an allyloxy group that influences its chemical reactivity and biological properties. The compound exhibits a planar conformation, with slight deviations at the terminal allyl carbon and hydrazide nitrogen atoms.

Structural Characteristics

| Property | Value |

|---|---|

| Molecular Weight | 192.22 g/mol |

| Melting Point | 355–356 K |

| Crystal System | Monoclinic |

| Density | 1.286 mg/m³ |

| Hydrogen Bonding | N-H⋯O, N-H⋯N |

The compound's hydrogen bonding capabilities contribute to its stability and interaction with biological targets .

Antimicrobial Activity

Research indicates that compounds containing hydrazide functional groups often exhibit notable antimicrobial properties. This compound has been tested against various bacterial strains, demonstrating significant inhibitory effects. The mechanism involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

Anticancer Properties

Studies have shown that this compound may possess anticancer activity. It appears to induce apoptosis in cancer cells through the activation of caspase pathways. This effect is attributed to the compound's ability to interact with specific cellular targets, promoting cell cycle arrest and programmed cell death .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor . It may modulate the activity of various enzymes involved in metabolic processes, which could lead to therapeutic applications in conditions like diabetes or obesity. The exact pathways are still under investigation but suggest a promising avenue for drug development.

The biological activity of this compound is largely influenced by its ability to bind to specific targets within biological systems:

- Pharmacophore Characteristics : The hydrazide group acts as a pharmacophore, allowing for interactions with various receptors or enzymes.

- Coordination Chemistry : The compound can form complexes with metal ions, enhancing its reactivity and potential therapeutic effects .

- Hydrogen Bonding : The ability to form hydrogen bonds facilitates interactions with biomolecules, contributing to its biological efficacy .

Study on Antimicrobial Activity

In a recent study published in Europe PMC, researchers evaluated the antimicrobial effects of this compound against several pathogens. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, highlighting its potential as a therapeutic agent against infections .

Investigation of Anticancer Effects

A study conducted by Joshi et al. demonstrated that treatment with this compound led to a marked decrease in viability in various cancer cell lines. The mechanism was linked to the activation of apoptotic pathways, suggesting further exploration for anticancer drug development .

特性

IUPAC Name |

2-prop-2-enoxybenzohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-2-7-14-9-6-4-3-5-8(9)10(13)12-11/h2-6H,1,7,11H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMBKJYHONFLHFH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=CC=C1C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20406520 |

Source

|

| Record name | 2-(ALLYLOXY)BENZOHYDRAZIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18167-41-4 |

Source

|

| Record name | 2-(ALLYLOXY)BENZOHYDRAZIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。